1H-pyrazole-3,4-diamine sulfate
Overview
Description
1H-pyrazole-3,4-diamine sulfate is a compound with the molecular formula C3H8N4O4S and a molecular weight of 196.18 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Physical and Chemical Properties Analysis
This compound is a solid substance stored at refrigerator temperatures . It has a molecular weight of 196.18 and a molecular formula of C3H8N4O4S .Scientific Research Applications
Synthesis and Biological Evaluation
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent and selective inhibitors, including celecoxib, which is currently in phase III clinical trials for rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).
Greener Synthesis Approaches
A room temperature synthesis of pyrazoles and diazepines by condensation of hydrazines/hydrazides and diamines with various 1,3-diketones was described, utilizing a greener protocol that proceeded efficiently in water without any organic solvent (V. Polshettiwar & R. Varma, 2008).
Corrosion Inhibition and Antimicrobial Applications
Pyrazole and pyrazolone derivatives were synthesized and evaluated as corrosion inhibitors for copper alloy dissolution in basic medium, demonstrating high efficiency in dissolution prevention. These compounds also exhibited higher antibacterial activities than conventional bactericide agents (G. H. Sayed et al., 2018).
Metal Coordination and Supramolecular Materials
The chemistry of the pyrazole ring, including its metal coordination modes and application in creating metal cluster compounds, supramolecular materials, and metal-organic frameworks (MOFs), was summarized. Pyrazolide anions have been identified as versatile ligands in coordination chemistry (M. Halcrow, 2009).
Stability in Metal–Organic Frameworks
Pyrazolate-bridged metal–organic frameworks (MOFs) were synthesized, demonstrating exceptional thermal and chemical stability, high surface area, and potential applications in catalysis and as alternatives to zeolites (V. Colombo et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Properties
IUPAC Name |
1H-pyrazole-4,5-diamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.H2O4S/c4-2-1-6-7-3(2)5;1-5(2,3)4/h1H,4H2,(H3,5,6,7);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHINPQLWSIIXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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